1-Methyl-1,7-diazaspiro[4.4]nonane molecular weight and chemical structure
1-Methyl-1,7-diazaspiro[4.4]nonane molecular weight and chemical structure
An In-Depth Technical Guide to 1-Methyl-1,7-diazaspiro[4.4]nonane: Molecular Weight, Chemical Structure, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1,7-diazaspiro[4.4]nonane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its molecular weight, elucidates its unique chemical structure, and explores its relevance as a scaffold for novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into the compound's synthetic and analytical characterization.
Introduction: The Significance of Spirocyclic Frameworks
Spirocyclic frameworks are a distinctive class of molecules characterized by a central carbon atom, the spiro atom, which serves as a single connection point for two rings.[1] This structural feature imparts a rigid, three-dimensional geometry that is highly valued in the design of molecules intended to interact with biological targets.[1] The defined spatial arrangement of substituents around a spirocyclic core allows for precise control over molecular conformation, which can lead to higher selectivity and efficacy.[1]
Among these, diazaspiro[4.4]nonane architectures have emerged as a significant scaffold in medicinal chemistry.[1][2] These compounds feature a nine-membered bicyclic system containing two nitrogen atoms and a central spiro carbon.[1] The presence of nitrogen atoms introduces polarity and potential hydrogen bonding sites, influencing properties like solubility and receptor binding affinity.[1] 1-Methyl-1,7-diazaspiro[4.4]nonane is a specific derivative within this class, featuring a methyl group on one of the nitrogen atoms, which further modulates its chemical properties.
Core Molecular and Structural Properties
The fundamental properties of 1-Methyl-1,7-diazaspiro[4.4]nonane are summarized below. These data are crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H16N2 | [1][3][4] |
| Molecular Weight | 140.23 g/mol | [1][4][5] |
| Monoisotopic Mass | 140.13135 Da | [3] |
| CAS Number | 1158749-77-9 | [4] |
| InChI Key | ADMXMXNXEITSAX-UHFFFAOYSA-N | [3][4] |
Elucidation of the Chemical Structure
The nomenclature "1-Methyl-1,7-diazaspiro[4.4]nonane" precisely describes the molecule's architecture:
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Spiro[4.4]nonane: This indicates a spirocyclic compound with a central carbon atom (position 5) connecting two five-membered rings. The numbers in the brackets, [4.4], denote the number of carbon atoms in each ring, excluding the shared spiro atom.
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1,7-Diaza: This prefix reveals the presence of two nitrogen atoms (aza) within the bicyclic system, located at positions 1 and 7.
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1-Methyl: This specifies that a methyl group (-CH3) is attached to the nitrogen atom at position 1.
The resulting structure consists of two saturated five-membered rings (pyrrolidine rings) fused at a single carbon atom. The placement of the nitrogen atoms and the methyl group is critical to the molecule's overall polarity, basicity, and steric profile.
Visualization of the Chemical Structure
The following diagram provides a 2D representation of the 1-Methyl-1,7-diazaspiro[4.4]nonane structure.
Caption: 2D structure of 1-Methyl-1,7-diazaspiro[4.4]nonane.
Relevance in Drug Development and Medicinal Chemistry
The rigid conformation of the 1,7-diazaspiro[4.4]nonane scaffold is a key attribute for its application in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The nitrogen atoms at positions 1 and 7 serve as versatile handles for chemical modification, allowing for the creation of extensive compound libraries to explore structure-activity relationships (SAR).[2]
The introduction of a methyl group at the N1 position, as in the title compound, influences the basicity, nucleophilicity, and steric environment of this specific nitrogen atom.[1] This substitution can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes or its binding affinity to a target receptor.
Synthesis and Structural Characterization
Synthetic Methodologies
The synthesis of the 1,7-diazaspiro[4.4]nonane framework can be achieved through various organic chemistry strategies. Common approaches include:
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Intramolecular Cyclization: Building the heterocyclic rings sequentially through intramolecular reactions.
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Intermolecular Cyclization: A modular approach that combines different molecular fragments to build structural diversity.[1]
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Domino Radical Bicyclization: This method has been successfully used to create various azaspiro[4.4]nonane derivatives.[6][7]
The synthesis of specific derivatives, such as 7-Methyl-1,7-diazaspiro[4.4]nonane-6,8-dione, can serve as a crucial intermediate step, allowing for further functionalization of the core structure.[1]
Structural Characterization Protocols
To confirm the identity and purity of 1-Methyl-1,7-diazaspiro[4.4]nonane, a suite of advanced analytical techniques is employed:
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High-Resolution Mass Spectrometry (HRMS):
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Objective: To determine the precise elemental formula by measuring the mass-to-charge ratio (m/z) with high accuracy.
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Methodology: The experimentally measured exact mass is compared to the calculated mass for the proposed formula (C8H16N2). The high precision of HRMS allows for unambiguous confirmation of the elemental composition.[1]
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To elucidate the detailed connectivity and spatial arrangement of atoms.
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Methodology:
-
¹H NMR: Identifies the number and types of protons and their neighboring atoms.
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¹³C NMR: Determines the number and types of carbon environments, including the key quaternary spiro carbon.[1]
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2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), providing definitive structural confirmation.[1]
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Conclusion
1-Methyl-1,7-diazaspiro[4.4]nonane is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry. Its well-defined molecular weight and unique three-dimensional spirocyclic structure make it an attractive scaffold for the development of novel therapeutic agents. A thorough understanding of its properties, supported by advanced synthetic and analytical methodologies, is essential for harnessing its full potential in drug discovery and development.
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